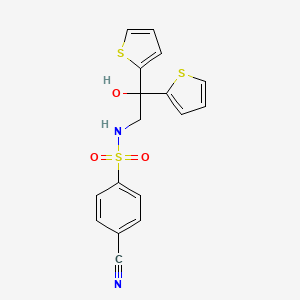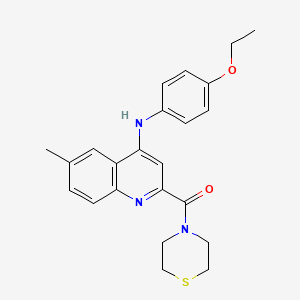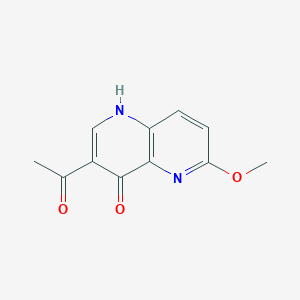
2-methoxy-N-(3-phenylmethoxypyridin-2-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “2-methoxy-N-(3-phenylmethoxypyridin-2-yl)acetamide” is a complex organic molecule. It contains functional groups such as an amide and methoxy groups, which are commonly found in many biologically active compounds .
Synthesis Analysis
While specific synthesis methods for this compound are not available, similar compounds are often synthesized through condensation reactions . For example, N-(pyridin-2-yl)amides have been formed via C–C bond cleavage promoted by I2 and TBHP .Molecular Structure Analysis
The molecular structure of this compound would likely be determined by techniques such as FT-IR, 1H-NMR, and mass spectroscopy, which are commonly used to characterize new compounds .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its functional groups. For instance, the amide group could undergo hydrolysis, and the methoxy group could be demethylated under certain conditions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of an amide group could increase its polarity and influence its solubility in different solvents .科学的研究の応用
Crystal Structure and Molecular Interaction
Studies have focused on understanding the spatial orientations and crystal structures of acetamide derivatives. For instance, research by Kalita and Baruah (2010) on amide derivatives revealed insights into how these compounds interact with anions, providing a basis for further exploration of their molecular properties (Kalita & Baruah, 2010). Similarly, the investigation of substituted N-benzyl-N-(3-tert-butyl-1-phenyl-1H-pyrazol-5-yl)acetamides by López et al. (2010) elucidated hydrogen-bonding patterns, enhancing our understanding of molecular self-assembly (López et al., 2010).
Potential Therapeutic Applications
Significant research has also been conducted on the potential therapeutic applications of related acetamide compounds. Inagaki et al. (2022) discovered a compound that showed promise in attenuating IL-1β-induced MMP13 mRNA expression in a dose-dependent manner, suggesting a potential role in early osteoarthritis treatment (Inagaki et al., 2022). Another study by Wang et al. (2015) evaluated derivatives of a related compound for their antiproliferative activities against cancer cell lines, presenting a potential avenue for anticancer agent development (Wang et al., 2015).
Synthesis and Characterization
The synthesis and characterization of acetamide derivatives have been a focus to enhance understanding of their chemical properties. Nayak et al. (2014) detailed the synthesis, crystal structure, and characterization of 2-Phenyl-N-(pyrazin-2-yl)acetamide, contributing to the broader knowledge of acetamide compounds' structural dynamics (Nayak et al., 2014).
Photoluminescence and Nanomaterials
Moreover, acetamide derivatives have been explored for their potential in nanotechnology and photoluminescence. Li et al. (2011) studied a europium complex with functionalized carbon nanotubes, highlighting the potential of acetamide derivatives in developing new lanthanide photoluminescence nanomaterials (Li et al., 2011).
作用機序
将来の方向性
特性
IUPAC Name |
2-methoxy-N-(3-phenylmethoxypyridin-2-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O3/c1-19-11-14(18)17-15-13(8-5-9-16-15)20-10-12-6-3-2-4-7-12/h2-9H,10-11H2,1H3,(H,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRYCQFREIQOVAM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC(=O)NC1=C(C=CC=N1)OCC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(1-{Thieno[3,2-d]pyrimidin-4-yl}azetidin-3-yl)methyl]-2,3,5,6,7,8-hexahydrocinnolin-3-one](/img/structure/B2813490.png)
![2-((1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-mesitylacetamide](/img/structure/B2813493.png)


![6-Cyclopropyl-4-[4-(3-methylphenyl)piperazine-1-carbonyl]-2-(methylsulfanyl)pyridine-3-carbonitrile](/img/structure/B2813498.png)

![N-(cyanomethyl)-2-{[5-(cyclopropylamino)-1,3,4-thiadiazol-2-yl]sulfanyl}acetamide](/img/structure/B2813500.png)
![N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-2-(4-(isopropylsulfonyl)phenyl)acetamide](/img/structure/B2813502.png)
![Methyl (E)-4-[3-[(furan-2-carbonylamino)methyl]piperidin-1-yl]-4-oxobut-2-enoate](/img/structure/B2813504.png)


![1-(2-methylbenzoyl)benzo[c]isothiazol-3(1H)-one](/img/structure/B2813510.png)

